Triazolopyridinone

Description

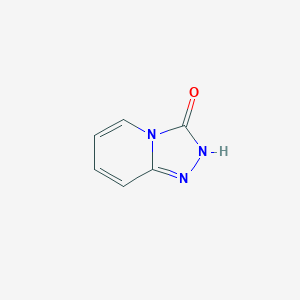

Structure

3D Structure

Properties

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRXNXBFJXXRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219980 | |

| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-71-7 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6969-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDIN-3(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5EWP6L1VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Triazolopyridinone Core: A Scaffolding for Next-Generation Neuromodulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolopyridinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its inherent structural rigidity and capacity for diverse substitutions have made it a versatile template for designing potent and selective ligands for various neurotransmitter receptors. This technical guide provides a comprehensive overview of the triazolopyridinone core, its chemical properties, synthesis, and the pharmacological characteristics of its derivatives, with a focus on their application as multireceptor atypical antipsychotics.

The Triazolopyridinone Core Structure and its Physicochemical Properties

The fundamental triazolopyridinone structure is 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. This bicyclic heteroaromatic system consists of a pyridine ring fused to a 1,2,4-triazole ring, with a ketone functional group on the triazole moiety.

Table 1: Physicochemical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

| Property | Value |

| CAS Number | 6969-71-7 |

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 235-240 °C |

| Solubility | Soluble in DMSO and methanol |

Synthesis of the Triazolopyridinone Core and its Derivatives

The synthesis of the triazolopyridinone core is a critical first step in the development of its derivatives. A common and effective method involves the cyclization of a substituted pyridine with a triazole precursor.

General Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

A widely employed synthetic route involves the reaction of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling point solvent such as 2-ethoxyethanol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

-

Materials: 2-chloropyridine, semicarbazide hydrochloride, 2-ethoxyethanol, concentrated hydrochloric acid, deionized water.

-

Procedure:

-

A mixture of 2-chloropyridine (1.0 eq) and semicarbazide hydrochloride (2.0 eq) in 2-ethoxyethanol is heated to reflux.

-

A catalytic amount of concentrated hydrochloric acid is slowly added to the refluxing mixture.

-

The reaction is maintained at reflux for 24 hours.

-

After cooling, the reaction mixture is diluted with deionized water to precipitate the product.

-

The resulting solid is collected by filtration, washed with deionized water, and dried to yield 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

-

Synthesis of Triazolopyridinone Derivatives

The triazolopyridinone core serves as a versatile intermediate for the synthesis of a wide array of derivatives. A prominent example is the synthesis of Trazodone, an antidepressant, which involves the N-alkylation of the triazolopyridinone core.

Experimental Protocol: Synthesis of Trazodone

-

Materials: 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, 1-(3-chlorophenyl)piperazine, potassium carbonate, acetonitrile, phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

-

Procedure (Microwave-assisted):

-

A mixture of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB in acetonitrile is subjected to microwave irradiation.

-

After the initial reaction, 1-(3-chlorophenyl)piperazine (1.1 eq) is added to the mixture.

-

The reaction is continued under microwave irradiation until completion.

-

The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield Trazodone.

-

Pharmacological Properties and Biological Activities

Derivatives of the triazolopyridinone core have shown significant promise as modulators of key CNS receptors, particularly those implicated in psychiatric disorders. Their "multireceptor" profile, often targeting a combination of dopamine and serotonin receptors, is a hallmark of atypical antipsychotics.

Mechanism of Action: Atypical Antipsychotic Profile

Atypical antipsychotics are characterized by their ability to alleviate both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This is attributed to their unique receptor binding profile, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors, and often partial agonism at 5-HT1A receptors.[1]

Structure-Activity Relationships (SAR) and Quantitative Data

Systematic modification of the triazolopyridinone scaffold has led to the identification of key structural features that govern receptor affinity and functional activity. The following table summarizes the binding affinities (Ki, nM) of a series of triazolopyridinone derivatives for key CNS receptors.[1]

Table 2: Binding Affinities (Ki, nM) of Triazolopyridinone Derivatives for Dopamine and Serotonin Receptors

| Compound | R | D₂ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) |

| S1 | 2-F-Ph | 15.3 | 1.8 | 0.5 |

| S2 | 3-F-Ph | 25.6 | 2.5 | 1.2 |

| S3 | 4-F-Ph | 12.8 | 1.1 | 0.8 |

| S4 | 2-Cl-Ph | 35.1 | 3.2 | 2.1 |

| S5 | 3-Cl-Ph | 41.5 | 4.5 | 3.5 |

| S6 | 4-Cl-Ph | 28.9 | 2.8 | 1.9 |

| S7 | 2-MeO-Ph | 55.2 | 8.9 | 7.3 |

| S8 | 3-MeO-Ph | 68.4 | 10.1 | 9.8 |

| S9 | 4-MeO-Ph | 45.7 | 5.6 | 4.2 |

| S10 | 2-CN-Ph | 78.3 | 12.5 | 11.4 |

| S11 | 3-CN-Ph | 92.1 | 15.8 | 14.6 |

| S12 | 4-CN-Ph | 65.4 | 9.2 | 8.1 |

| Aripiprazole | - | 1.1 | 1.9 | 3.4 |

| Risperidone | - | 3.1 | 160 | 0.16 |

| Olanzapine | - | 1.1 | 230 | 4.0 |

Data extracted from Shi et al., Bioorg. Med. Chem. Lett. 2020, 30 (8), 127027.[1]

Experimental Workflow for Discovery and Evaluation

The discovery of novel triazolopyridinone-based drug candidates follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Radioligand Binding Assay Protocol

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

-

Materials: Cell membranes expressing the human 5-HT₂ₐ receptor, [³H]-Ketanserin (radioligand), unlabeled test compounds (triazolopyridinone derivatives), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation cocktail.

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Ketanserin and varying concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known 5-HT₂ₐ antagonist (e.g., unlabeled ketanserin).

-

After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

The triazolopyridinone core represents a highly valuable scaffold in modern drug discovery, offering a robust platform for the development of novel CNS-active agents. The demonstrated ability to fine-tune receptor binding profiles through systematic chemical modifications underscores the potential of this heterocyclic system. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of therapeutics for psychiatric disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of triazolopyridinone derivatives will undoubtedly lead to the identification of promising clinical candidates.

References

The Multifaceted Mechanisms of Action of Triazolopyridinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolopyridinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as atypical antipsychotics, trypanocidal agents, anticancer therapeutics, and antimicrobial agents. Their therapeutic effects are attributed to their ability to interact with a variety of molecular targets, thereby modulating diverse signaling pathways. This technical guide provides an in-depth exploration of the mechanisms of action of triazolopyridinone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.

Core Mechanisms of Action and Molecular Targets

The pharmacological versatility of triazolopyridinone derivatives stems from their interaction with multiple biological targets. The primary mechanisms of action revolve around their effects on G-protein coupled receptors (GPCRs), enzymes involved in sterol biosynthesis, and receptor tyrosine kinases.

Modulation of Neurotransmitter Receptors: Atypical Antipsychotic Activity

A significant area of investigation for triazolopyridinone derivatives is their potential as atypical antipsychotics. This activity is primarily mediated through their interaction with dopamine and serotonin receptors in the central nervous system.

Molecular Targets:

-

Dopamine D2 Receptors: Triazolopyridinone derivatives often exhibit antagonistic or partial agonistic activity at D2 receptors. This interaction is crucial for mitigating the positive symptoms of psychosis.

-

Serotonin 5-HT1A Receptors: Agonism at 5-HT1A receptors is a common feature of these derivatives, contributing to anxiolytic and antidepressant effects, and potentially reducing the extrapyramidal side effects associated with D2 receptor blockade.

-

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to alleviate the negative symptoms of schizophrenia and improve cognitive function.

Signaling Pathways:

The modulation of these receptors by triazolopyridinone derivatives leads to the downstream regulation of intricate signaling cascades.

-

Dopamine D2 Receptor Signaling: As Gαi/o-coupled receptors, D2 receptor activation by an agonist typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism by triazolopyridinone derivatives would therefore disinhibit this pathway. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate distinct signaling events.

-

Serotonin 5-HT1A Receptor Signaling: These are also Gαi/o-coupled receptors. Their activation by triazolopyridinone derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP and PKA activity. Additionally, the Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Serotonin 5-HT2A Receptor Signaling: These receptors are coupled to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this pathway by triazolopyridinone derivatives is a key aspect of their atypical antipsychotic profile.

Quantitative Data:

The binding affinities of various triazolopyridinone derivatives for these receptors have been determined through radioligand binding assays.

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Derivative A | 15.2 | 5.8 | 2.1 |

| Derivative B | 8.9 | 2.3 | 0.9 |

| Derivative C | 21.5 | 10.1 | 4.5 |

Inhibition of Sterol Biosynthesis: Trypanocidal Activity

Certain triazolopyridine derivatives have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This activity is linked to the disruption of the parasite's sterol biosynthesis pathway.

Molecular Target:

-

Sterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is essential for the synthesis of ergosterol, a vital component of the fungal and protozoan cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately causing cell death.

Mechanism of Action:

Triazolopyridine derivatives bind to the active site of CYP51, preventing the demethylation of lanosterol. This leads to an imbalance in the cholesterol/ergosterol synthesis pathway, cell cycle arrest at the G2/M phase, and induction of cell death in the parasite.[1]

Quantitative Data:

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50) against the parasite.

| Compound | T. cruzi Epimastigote IC50 (µM) |

| Compound 16 | 0.5 |

| Benznidazole (control) | 2.5 |

Targeting Receptor Tyrosine Kinases: Anticancer Activity

The anticancer potential of triazolopyridinone and related triazolopyrimidine derivatives has been explored, with a focus on their ability to inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

Molecular Target:

-

c-Met (Hepatocyte Growth Factor Receptor): c-Met is an RTK that, upon binding its ligand HGF, activates downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. Overexpression or mutation of c-Met is implicated in various cancers.

Signaling Pathway:

Activation of c-Met leads to the recruitment and phosphorylation of multiple downstream signaling molecules, including those in the PI3K/Akt and Ras/MAPK pathways. Inhibition of c-Met by triazolopyridinone derivatives can block these pro-tumorigenic signals.

Quantitative Data:

The anticancer activity is typically assessed by the IC50 values against various cancer cell lines.

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| Derivative 12e | 1.06 | 1.23 |

| Doxorubicin (control) | 0.85 | 0.92 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to elucidate the mechanisms of action of triazolopyridinone derivatives.

Radioligand Receptor Binding Assay (for D2, 5-HT1A, 5-HT2A)

This assay measures the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the triazolopyridinone derivative.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Sterol 14α-demethylase (CYP51) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of CYP51.

Protocol:

-

Reconstitution: The assay is performed in a reconstituted system containing purified CYP51, its redox partner (cytochrome P450 reductase), and a lipid environment.

-

Incubation: The enzyme mixture is incubated with the substrate (lanosterol) and the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Extraction: After a set time, the reaction is stopped, and the sterols are extracted.

-

Analysis: The conversion of lanosterol to its demethylated product is quantified using gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

In Vivo Quipazine-Induced Head-Twitch Response

This behavioral assay in rodents is used to assess the in vivo 5-HT2A receptor antagonist activity of a compound.

Protocol:

-

Animal Acclimation: Mice or rats are acclimated to the testing environment.

-

Compound Administration: The triazolopyridinone derivative is administered to the animals at various doses.

-

Quipazine Challenge: After a specific pretreatment time, the animals are challenged with quipazine, a 5-HT2A receptor agonist.

-

Observation: The number of head-twitches is counted for a defined period after the quipazine injection.

-

Data Analysis: The ability of the test compound to reduce the number of quipazine-induced head-twitches is determined, and the ED50 (effective dose to produce 50% of the maximal effect) is calculated.

Conclusion

Triazolopyridinone derivatives are a promising class of compounds with diverse pharmacological activities, driven by their interactions with a range of molecular targets. Their mechanisms of action, spanning from the modulation of neurotransmitter receptors to the inhibition of essential enzymes in pathogens and cancer cells, highlight their potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this versatile chemical scaffold. Future research should continue to focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.

References

A Technical Guide to the Biological Activity of Novel Triazolopyridinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridinone scaffold and its related analogs, such as triazolopyridines and triazolopyrimidines, have emerged as a significant area of interest in medicinal chemistry. These heterocyclic compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the recent advancements in understanding the biological activities of these compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

I. Anticancer Activity

A predominant area of investigation for triazolopyridinone and its analogs is in oncology. These compounds have been shown to target various components of cancer cell signaling and proliferation machinery.

A significant mechanism of anticancer action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.

-

PIM Kinases: Several studies have identified triazolo[4,5-b]pyridines as potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in promoting cell survival and proliferation in various cancers.[1][2] Structure-based modeling has led to the identification of low-nanomolar pan-PIM inhibitors.[1]

-

c-Met Kinase: [1][3][4]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated as potential c-Met inhibitors.[5] One compound, 4d, demonstrated high selectivity and potent inhibition of c-Met, leading to significant antitumor activity in vivo in xenograft models of human gastric and non-small cell lung cancer.[5] Other triazolo-pyridazine/-pyrimidine derivatives have also been designed as class II c-Met inhibitors, with some showing significant cytotoxicity against cancer cell lines.[6]

-

General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidines have been identified as potent inhibitors of GCN2, a kinase involved in the integrated stress response.[3] These compounds have shown to reduce the growth of leukemia cells.[3]

-

Epidermal Growth Factor Receptor (EGFR): Novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives have demonstrated antiproliferative activity against cancer cell lines with high expression of EGFR.[4] Western blot analysis confirmed that the lead compound inhibited the activation of EGFR and its downstream signaling proteins Akt and Erk1/2.[4]

-

Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of CDK2, a key regulator of the cell cycle.[7] Several of these compounds exhibited significant cytotoxic activities against various cancer cell lines.[7]

Certain 2,7-disubstituted[1][3][4]triazolo[1,5-a]pyrimidines have been developed as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9] These compounds have shown low nanomolar antiproliferative activity against various cancer cell lines.[8] The presence of a 3,4,5-trimethoxyphenyl ring at position 7 of the triazolopyrimidine scaffold was found to be an important structural feature for this activity.[9]

Triazolopyridine derivatives have been identified as novel inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that is a promising target for cancer therapy.[10] A representative compound, 12m, showed potent BRD4 BD1 inhibitory activity and excellent anti-cancer activity in the MV4-11 cell line, superior to the known inhibitor (+)-JQ1.[10]

Quantitative Data on Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |

| Triazolo[4,5-b]pyridines | PIM-1 Kinase | Prostate Cancer (LNcap, PC-3) | 0.60 - 0.80 µM | [1] |

| [1][3][4]triazolo[4,3-a]pyrazine derivative (4d) | c-Met Kinase | SNU5 Gastric | Not specified | [5] |

| Pyrazolo-[4,3-e][1][3][4]triazolopyrimidine (1) | EGFR | HCC1937, HeLa | < 50 µM | [4] |

| 7-Anilino Triazolopyrimidine (6) | Tubulin Polymerization | HeLa | 60 nM | [8] |

| 2-Anilino Triazolopyrimidine (3d) | Tubulin Polymerization | HeLa, A549, HT29 | 30 - 43 nM | [9] |

| Triazolopyridine derivative (12m) | BRD4 | MV4-11 | 0.02 µM | [10] |

| Triazolo-pyridazine derivative (12e) | Not specified | A549, MCF-7, HeLa | 1.06 - 2.73 µM | [6] |

| Pyrazolo[3,4-d]pyrimidine derivative (14) | CDK2/cyclin A2 | MCF-7, HCT-116, HepG-2 | 6 - 48 nM (cytotoxicity) | [7] |

II. Antipsychotic Activity

A series of triazolopyridinone derivatives, originating from the antidepressant trazodone, have been designed and evaluated as potential multireceptor atypical antipsychotics.[11] These compounds exhibit high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[11] One lead compound, S1, acts as a D2 receptor partial agonist and a potent 5-HT2A receptor antagonist, demonstrating efficacy in in vivo models of antipsychotic activity.[11]

Quantitative Data on Antipsychotic Activity

| Compound | Target Receptor | Activity | Reference |

| S1 (Triazolopyridinone derivative) | D2, 5-HT1A, 5-HT2A | High Potency | [11] |

III. Antimicrobial and Antiparasitic Activity

The biological activities of triazolopyridine derivatives extend to infectious diseases.

-

Antitrypanosomal Activity: A series of[1][3][11]triazolo[1,5-a]pyridine derivatives have been identified as trypanocidal agents, effective against Trypanosoma cruzi, the parasite that causes Chagas disease.[12] The mechanism of action involves the inhibition of 14α-demethylase, an enzyme crucial for the sterol biosynthesis pathway in the parasite.[12] This leads to an imbalance in the cholesterol/ergosterol synthesis, cell cycle arrest at the G2/M phase, and ultimately cell death.[12]

-

Antibacterial and Antifungal Activity: Novel 1,2,4-triazolo[4,3-b][1][3][4][5]tetrazines and 1,2,4-triazolo[4,3-b][1][3][4]triazines have demonstrated significant antibacterial and antifungal properties.[13]

IV. Experimental Protocols

A variety of experimental techniques are employed to characterize the biological activities of novel triazolopyridinone compounds.

-

Radiometric Kinase Assay: This assay is used to determine the inhibitory activity of compounds against specific kinases. For example, the inhibition of GCN2 was measured using a radiometric [³²P]-ATP kinase assay.[3] The assay typically involves incubating the kinase, a substrate, the test compound, and [³²P]-ATP. The amount of incorporated radiolabel into the substrate is then quantified to determine the kinase activity.

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell number. This assay was used to determine the cytotoxic effects of pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives on various cancer cell lines.[4]

-

Western Blotting: This technique is used to detect specific proteins in a sample. It was employed to demonstrate that a pyrazolo-[4,3-e][1][3][4]triazolopyrimidine compound inhibited the activation (phosphorylation) of EGFR, Akt, and Erk1/2 in cancer cells.[4]

-

Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The activity of 2,7-disubstituted[1][3][4]triazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors was evaluated using this method.[8][9]

-

Xenograft Models: To evaluate the in vivo efficacy of anticancer compounds, human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored. This model was used to demonstrate the antitumor activity of a c-Met inhibitor.[5]

V. Signaling Pathways and Experimental Workflows

The biological effects of triazolopyridinone compounds are often mediated through the modulation of specific signaling pathways.

Figure 1: EGFR signaling pathway and inhibition by a pyrazolo-triazolopyrimidine compound.

Figure 2: Experimental workflow for the evaluation of GCN2 inhibitors.

Figure 3: Mechanism of action of trypanocidal triazolopyridine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Triazolopyridinone Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The triazolopyridinone scaffold, a fused heterocyclic system, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for developing novel therapeutics.[1] Compounds built around this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][3] This guide provides a comprehensive overview of the triazolopyridinone scaffold, detailing its synthesis, mechanisms of action across various targets, structure-activity relationships, and key experimental protocols to aid researchers in harnessing its full potential.

General Synthesis Strategies

The construction of the triazolopyridinone ring system can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of substituted pyridine precursors. A common strategy is the reaction of a 2-hydrazinopyridine derivative with a suitable one-carbon (C1) source, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), to facilitate the formation of the fused triazolone ring.[2][4]

Alternative approaches include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, and oxidative cyclization reactions.[1][2][5] The choice of synthetic route often depends on the desired substitution pattern on both the pyridine and triazole rings, allowing for molecular diversification.

References

The Therapeutic Potential of Triazolopyridinone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridinone scaffold and its analogs, particularly triazolopyrimidines, have emerged as a versatile and promising class of compounds in therapeutic drug discovery. Possessing a wide range of biological activities, these heterocyclic structures have been investigated for their potential in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic potential of triazolopyridinone analogs, focusing on their mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Core Therapeutic Applications and Mechanisms of Action

Triazolopyridinone analogs have demonstrated efficacy in several key therapeutic areas, primarily through the modulation of essential cellular pathways. Their mechanisms of action are diverse and include:

-

Anticancer Activity: A significant body of research has focused on the anticancer properties of triazolopyridinone analogs. These compounds have been shown to inhibit tumor growth through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain triazolopyrimidine derivatives act as unique tubulin-modulating agents. They have been shown to promote tubulin polymerization, yet they do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin.[1] This distinct mechanism allows them to overcome multidrug resistance in cancer cells.[1]

-

Kinase Inhibition: Triazolopyridinone-based compounds have been identified as potent inhibitors of several protein kinases implicated in cancer progression. These include:

-

Janus Kinase 2 (JAK2): Selective JAK2 inhibitors with a 1,2,4-triazolo[1,5-a]pyridine scaffold have been developed for anticancer therapy.[2] The JAK-STAT signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

-

PIM Kinases: Triazolo[4,5-b]pyridines and other related structures have been identified as inhibitors of PIM kinases, which are involved in cell survival and proliferation.[3]

-

General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidine derivatives have been validated as potent inhibitors of GCN2 kinase, a key regulator of the integrated stress response that is often exploited by cancer cells to survive under nutrient-deprived conditions.[4][5]

-

-

-

Neurodegenerative Diseases: The ability of certain triazolopyrimidine analogs to stabilize microtubules has positioned them as potential therapeutics for neurodegenerative disorders such as Alzheimer's disease.[6] Microtubule instability is a key pathological feature in these diseases, and restoring their stability could offer a viable treatment strategy.

-

Antipsychotic and Anticonvulsant Activity: Triazolopyridinone derivatives have been investigated for their potential as multireceptor atypical antipsychotics, exhibiting high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. Additionally, certain triazolopyrimidine derivatives have demonstrated anticonvulsant activity in preclinical models, suggesting their potential in the treatment of epilepsy.[7]

Quantitative Data Summary

The following tables summarize the quantitative biological activity of various triazolopyridinone and triazolopyrimidine analogs from the cited literature.

Table 1: Anticancer Activity of Triazolopyrimidine Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| [1][8][9]triazolo[1,5-a]pyrimidine derivative 19 | Bel-7402 | 12.3 | [10] |

| HT-1080 | 6.1 | [10] | |

| [1][8][9]triazolo[1,5-a]pyrimidine-7-amine derivative 23 | Bel-7402 | 15.0 | [8] |

| HT-1080 | 7.8 | [8] | |

| [1][4][8]triazolo[4,5-d]pyrimidine derivative 34 | PC3 | 0.02625 | [11] |

| Pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine 1 | Human Breast Cancer | 7.01 - 48.28 | [12] |

| Human Cervical Cancer | 7.01 - 48.28 | [12] |

Table 2: Kinase Inhibition by Triazolopyridine and Triazolopyrimidine Analogs

| Compound/Analog | Target Kinase | IC50 (nM) | Reference |

| Triazolo[4,5-d]pyrimidine derivatives 1-9 | GCN2 | 18.6 - 46.4 | [4] |

| Triazolopyridine-based dual inhibitor 19 | JAK1 | 165 | [13] |

| JAK2 | 278 | [13] | |

| HDAC1 | 25.4 | [13] | |

| HDAC6 | 4.3 | [13] | |

| Triazolo[4,3-b]pyridazine derivative 4g | c-Met | 163 | [14] |

| Pim-1 | 283 | [14] | |

| 2-amino-[1][8][9]triazolo[1,5-a]pyridines | JAK2 | 80 - 10,000 | [15] |

| Sulfonamide derivative 6b | GCN2 | 3.7 | [16] |

| Pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine 14 | CDK2/cyclin A2 | 57 | [17] |

| Ruxolitinib derivative (Series A) | JAK2 | 0.29 - 5.0 | [18] |

| Fedratinib derivative (Series B) | JAK2 | 0.05 - 0.26 | [18] |

Table 3: Serotonin Receptor Affinity of Triazolopyridinone Analogs

| Compound/Analog | Receptor Subtype | Ki (nM) | Reference |

| Various Ligands | 5-HT7 | <10 | [19] |

| DMBMPP | 5-HT2A | 2.5 | [20] |

| Various Ligands | 5-HT1E | <100 | [21] |

| Various Ligands | 5-HT1F | <100 | [21] |

| Phenylpiperazine derivatives | 5-HT7 | <10 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of triazolopyridinone analogs.

Synthesis of Triazolopyridinone and Triazolopyrimidine Analogs

General Procedure for the Synthesis of[1][8][9]triazolo[1,5-a]pyrimidin-7-amines:

A common synthetic route involves the treatment of a 5-chloro-6-(substituted phenyl)-[1][8][9]triazolo[1,5-a]pyrimidin-7-amine precursor with an appropriate alcohol, thiol, or alkylamine.[1] The reaction conditions, such as solvent and temperature, are optimized based on the specific reactants.

-

Starting Materials: 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][8][9]triazolo[1,5-a]pyrimidin-7-amine, various alcohols, thiols, or alkylamines.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or DMF, and may require heating.

-

Purification: The final products are purified using standard techniques like column chromatography or recrystallization.

Synthesis of[1][8][9]triazolo[1,5-a]pyridines:

Several methods have been reported for the synthesis of the[1][8][9]triazolo[1,5-a]pyridine core, including:

-

Cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride.[23]

-

Copper-catalyzed oxidative coupling of N-C and N-N bonds.[23]

-

PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[23]

Biological Assays

Tubulin Polymerization Assay:

This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering (turbidity) at 340 nm.

-

Procedure:

-

Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

The test compound or vehicle control is added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

-

Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves.

Kinase Inhibition Assays (General Protocol):

These assays are used to determine the potency of compounds in inhibiting the activity of specific kinases.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

-

Common Formats:

-

Radiometric Assay: Uses [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.

-

Fluorescence-Based Assay (e.g., LanthaScreen™): Utilizes FRET (Fluorescence Resonance Energy Transfer) between a europium-labeled antibody that binds the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site.

-

-

General Procedure:

-

The kinase, substrate, and ATP are incubated in a reaction buffer.

-

The test compound at various concentrations is added to the reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified using an appropriate detection method.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Serotonin Receptor Binding Assay:

This assay determines the affinity of a compound for a specific serotonin receptor subtype.

-

Principle: A radiolabeled ligand with known high affinity for the receptor is used to compete with the unlabeled test compound for binding to the receptor.

-

Procedure:

-

Membrane preparations containing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

-

Data Analysis: The Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor, is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The therapeutic effects of triazolopyridinone analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

Caption: JAK-STAT signaling pathway and the inhibitory action of triazolopyridine analogs.

Caption: GCN2-mediated integrated stress response and its inhibition by triazolopyrimidine analogs.

Experimental Workflows

Caption: A generalized workflow for the discovery and development of triazolopyridinone analogs.

Conclusion

Triazolopyridinone analogs represent a rich and diverse chemical space with significant therapeutic potential across multiple disease areas. Their ability to interact with a variety of biological targets, including kinases and cytoskeletal proteins, underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore and exploit the therapeutic promise of this versatile class of compounds. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these analogs to develop novel and effective treatments for cancer, neurodegenerative diseases, and other debilitating conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazolo[4,5 -d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. acnp.org [acnp.org]

- 22. researchgate.net [researchgate.net]

- 23. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

Foundational Research on Triazolopyridinone in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridinone scaffold is a key pharmacophore in neuropharmacology, most notably represented by the antidepressant trazodone. This heterocyclic system has proven to be a versatile template for the development of a range of centrally acting agents, primarily targeting serotonergic and dopaminergic pathways. This technical guide provides an in-depth overview of the foundational research on triazolopyridinone and its derivatives, focusing on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their evaluation.

Core Neuropharmacological Profile

Triazolopyridinone derivatives are predominantly characterized by their multi-receptor engagement profile. The foundational compound, trazodone, is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its mechanism of action involves a combination of potent antagonism at serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[1] Additionally, trazodone and its analogues exhibit varying affinities for other receptors, including 5-HT1A, 5-HT2C, alpha-1 adrenergic, and histamine H1 receptors, which contributes to their complex pharmacological effects, including antidepressant, anxiolytic, and hypnotic properties.

Derivatives of the triazolopyridinone core have been extensively explored, particularly in the quest for novel atypical antipsychotics. These efforts have focused on modulating the affinity for dopamine D2, 5-HT1A, and 5-HT2A receptors to achieve a therapeutic profile with reduced extrapyramidal side effects compared to traditional antipsychotics.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki, nM) of trazodone and representative triazolopyridinone derivatives for key central nervous system (CNS) receptors. This data provides a comparative overview of the structure-activity relationships (SAR) within this chemical class.

| Compound | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | D2 (Ki, nM) | SERT (Ki, nM) | α1-adrenergic (Ki, nM) | Reference |

| Trazodone | 1.7 | 43 | >10,000 | 130 | 12 | [2] |

| Derivative S1 | 0.8 | 3.2 | 15.3 | - | - | [3] |

| Derivative S3 | 1.2 | 5.6 | 21.7 | - | - | [3] |

| Derivative S9 | 2.5 | 8.9 | 35.1 | - | - | [3] |

| Derivative 10a | >10,000 | 16 | - | - | - | [4][5] |

Key Experimental Protocols

The characterization of triazolopyridinone derivatives relies on a suite of in vitro and in vivo experimental protocols. The following sections provide detailed methodologies for key assays cited in foundational research.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

-

Receptor Source: Membranes prepared from cultured cells (e.g., CHO or HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test Compound: Triazolopyridinone derivative of interest.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate to separate receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation.[2][6]

In Vivo Microdialysis

In vivo microdialysis is used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals, providing insight into the effects of a compound on neurotransmitter release and reuptake.

Objective: To measure the effect of a triazolopyridinone derivative on extracellular levels of serotonin and dopamine in a specific brain region (e.g., prefrontal cortex or striatum).

Materials:

-

Subjects: Adult male rats or mice.

-

Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

HPLC with Electrochemical Detection (HPLC-ECD): For the separation and quantification of neurotransmitters.

-

Test Compound: Triazolopyridinone derivative dissolved in a suitable vehicle.

Procedure:

-

Surgery: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage).

-

Post-treatment Collection: Continue collecting dialysate samples to measure the change in neurotransmitter levels over time.

-

Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, dopamine, and their metabolites.

Phencyclidine (PCP)-Induced Hyperactivity Model

This behavioral model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.

Objective: To assess the ability of a triazolopyridinone derivative to attenuate PCP-induced hyperlocomotion in rodents.

Materials:

-

Subjects: Adult male mice or rats.

-

Test Compound: Triazolopyridinone derivative.

-

PCP Hydrochloride: Dissolved in saline.

-

Activity Chambers: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

-

Habituation: Place the animals in the activity chambers for a period of time (e.g., 30-60 minutes) to allow them to acclimate to the new environment.

-

Pre-treatment: Administer the test compound or vehicle at a specific time before the PCP challenge.

-

PCP Administration: Administer PCP (e.g., 2.0 mg/kg, i.p.) to induce hyperactivity.

-

Activity Monitoring: Immediately after PCP administration, place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).

-

Data Analysis: Compare the locomotor activity of the animals treated with the test compound to that of the vehicle-treated control group to determine if the compound significantly reduces PCP-induced hyperactivity.[7]

Signaling Pathways and Visualizations

The primary mechanism of action for many triazolopyridinone derivatives involves the modulation of the 5-HT2A receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 signaling pathway, but can also signal through β-arrestin pathways.

5-HT2A Receptor Gq/11 Signaling Pathway

Antagonism of this pathway by triazolopyridinone derivatives is thought to be a key contributor to their therapeutic effects.

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Antagonism.

5-HT2A Receptor β-Arrestin Signaling Pathway

The interaction of triazolopyridinone derivatives with the β-arrestin pathway can influence receptor desensitization and internalization, as well as initiate G-protein independent signaling.

Caption: 5-HT2A Receptor β-Arrestin Pathway Modulation.

Experimental Workflow for Antipsychotic Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of novel triazolopyridinone derivatives as potential antipsychotic agents.

Caption: Preclinical Antipsychotic Screening Workflow.

References

- 1. msudenver.edu [msudenver.edu]

- 2. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

initial studies on triazolopyridinone for cancer research

An In-depth Technical Guide on Initial Studies of Triazolopyridinone for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolopyridinones and their derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Initial studies have revealed their potential as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides a technical overview of the foundational research on triazolopyridinone compounds in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular mechanisms and workflows involved. Several studies have investigated triazolopyridinone derivatives for their anticancer activity against a range of human cancer cell lines[1][2].

Mechanism of Action and Targeted Signaling Pathways

Triazolopyridinone derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. These compounds have been identified as inhibitors of several key proteins, including bromodomain-containing protein 4 (BRD4), tankyrase (TNKS), and various kinases involved in cell growth and survival.

Inhibition of BRD4

BRD4, a member of the bromodomain and extra-terminal domain (BET) family, is an epigenetic reader that plays a crucial role in the transcription of oncogenes. Its high expression is linked to the development of various cancers, making it a valuable therapeutic target[3]. Certain triazolopyridinone derivatives have shown potent BRD4 inhibitory activity[3]. For instance, compound 12m was identified as a potent BRD4 BD1 inhibitor, which binds to the acetyl-lysine binding site and forms a hydrogen bond with the key amino acid residue Asn140[3]. This inhibition leads to the suppression of oncogene expression and subsequent induction of apoptosis in cancer cells[3].

WNT/β-Catenin Pathway Modulation via Tankyrase Inhibition

The WNT/β-catenin signaling pathway is frequently activated in colorectal cancer, often due to mutations in the adenomatous polyposis coli (APC) gene[4]. Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of AXIN, a component of the β-catenin destruction complex[4]. By inhibiting TNKS, triazolopyridinone derivatives can stabilize AXIN, leading to the degradation of β-catenin and the downregulation of its target genes, thereby suppressing tumor growth[4][5][6]. The compound TI-12403 is a novel TNKS inhibitor that has demonstrated these effects in colorectal cancer cells[4].

Inhibition of Kinase Signaling Pathways (EGFR, PI3K/AKT)

Triazolopyrimidine derivatives, a related class of compounds, have been shown to inhibit key kinase signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR pathways[5][7][8].

-

EGFR Pathway : Compound 1 from a series of pyrazolo[4,3-e][1][2][9]triazolopyrimidine derivatives demonstrated inhibition of EGFR activation and its downstream effectors, AKT and ERK1/2[7].

-

PI3K/AKT/mTOR Pathway : This pathway is frequently dysregulated in cancer and controls cell metabolism, proliferation, and survival[8]. Some triazolo-linked conjugates have been developed as dual inhibitors of Tankyrase and PI3K, effectively targeting the cross-talk between the Wnt/β-catenin and PI3K/AKT pathways[5][6].

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potential of various triazolopyridinone derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |

| TP1-TP7 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [2] |

| TP6 | Murine Melanoma (B16F10) | Highest activity in series | [2] |

| Compound 12m | Acute Myeloid Leukemia (MV4-11) | 0.02 | [3] |

| (+)-JQ1 (Control) | Acute Myeloid Leukemia (MV4-11) | 0.03 | [3] |

| Pyridazino[4,5-b]indole derivatives | Breast Cancer (MCF7) | 0.5 - 38 | [9] |

| Pridinamidtriazole derivatives | Lung Cancer (A549) | 19 - 358 | [9] |

| Pridinamidtriazole derivatives | Breast Cancer (MCF7) | 42 - 332 | [9] |

| Pyrazolotriazolopyrimidine (Cmpd 1-3) | Breast & Cervical Cancer | 7.01 - 48.28 | [7] |

Experimental Protocols

The evaluation of triazolopyridinone derivatives involves a series of standard in vitro and in vivo assays. Below is a generalized workflow and detailed protocols for key experiments.

General Experimental Workflow

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.

-

Protocol :

-

Cell Seeding : Cancer cells (e.g., B16F10, MV4-11, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and cultured for 24 hours to allow for attachment[2].

-

Compound Treatment : The synthesized triazolopyridinone derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours)[2].

-

MTT Incubation : After treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol :

-

Cell Treatment : Cells are treated with the test compound (e.g., compound 12m ) at a specific concentration for a set time (e.g., 24-48 hours)[3].

-

Cell Harvesting : Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining : FITC-conjugated Annexin V and PI are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry : The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified. Apoptosis experiments showed that compound 12m induced apoptosis more effectively than the control (+)-JQ1, with the apoptosis rate increasing from 43.2% to 83.2%[3].

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on signaling pathways.

-

Principle : Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is probed with primary antibodies specific to the target protein (e.g., β-catenin, p-ERK, cleaved caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

-

Protocol :

-

Protein Extraction : After treatment with the triazolopyridinone compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation, followed by transfer to a membrane.

-

Immunoblotting : The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection : The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels. This method has been used to show that triazolopyridinone derivatives can reduce active β-catenin or decrease the phosphorylation levels of ERK1/2[4][10].

-

Conclusion

Initial studies on triazolopyridinone and its related scaffolds have established them as a versatile and potent class of compounds for cancer research. Their ability to target diverse and critical cancer-related pathways—including epigenetic regulation (BRD4), developmental signaling (WNT/β-catenin), and proliferative kinase cascades (EGFR, PI3K/AKT)—highlights their therapeutic potential. The quantitative data from in vitro studies demonstrate significant cytotoxic activity against a variety of cancer cell lines, often in the low micromolar to nanomolar range. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds. Future work will likely focus on improving the pharmacokinetic properties, selectivity, and in vivo efficacy of lead compounds, paving the way for their potential clinical development as novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Triazolopyridinone Derivatives in Drug Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the triazolopyridinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of proteins implicated in various disease states. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the core structure-activity relationships (SAR) of triazolopyridinone derivatives. It provides a comprehensive overview of their interactions with key biological targets, detailed experimental methodologies for their synthesis and evaluation, and a visual representation of the signaling pathways they modulate.

Triazolopyridinone Derivatives as Potent and Selective PI3Kγ Inhibitors

Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical node in inflammatory signaling pathways, making it an attractive target for autoimmune disorders and certain cancers. Researchers have successfully developed 6-aryl-2-amino-triazolopyridines as potent and selective PI3Kγ inhibitors.

Structure-Activity Relationship (SAR)

The exploration of the 6-aryl-triazolopyridine core has revealed key structural features essential for potent PI3Kγ inhibition and selectivity. Modifications around this central scaffold have led to the optimization of this series, yielding compounds with high oral bioavailability and selectivity over other PI3K isoforms.

Quantitative SAR Data

| Compound ID | R Group (Aryl) | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) |

| CZC19945 (43) | Substituted Phenyl | Potent | High | High | Moderate |

| CZC24832 (53) | Modified Core | Potent | High | High | High (Improved Selectivity) |

Note: Specific IC50 values are often proprietary and reported qualitatively in initial communications. The table reflects the relative potencies and selectivities described in the literature.[1]

Experimental Protocols

General Synthesis of 6-Aryl-2-amino-triazolopyridines:

The synthesis typically involves a multi-step sequence starting from a suitably substituted pyridine precursor. A key step is the construction of the triazole ring, often achieved through the reaction of a hydrazinopyridine intermediate with a suitable cyclizing agent. The final aryl group at the 6-position is commonly introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction.

PI3Kγ Inhibition Assay (HTRF):

The inhibitory activity of the compounds against PI3Kγ is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the enzyme. The assay is typically performed in a 384-well plate format.

-

Reaction Mixture: PI3Kγ enzyme, PIP2 substrate, and ATP are incubated with varying concentrations of the test compound.

-

Detection: A detection mixture containing a GST-tagged GRP1-PH domain (which binds to PIP3), an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-XL665 (which binds to a biotinylated PIP3 tracer) is added.

-

Signal Measurement: In the absence of inhibition, the enzymatic product PIP3 displaces the biotinylated PIP3 tracer, leading to a decrease in the HTRF signal. The IC50 value is calculated from the dose-response curve.

Signaling Pathway

Caption: PI3Kγ Signaling Pathway and Inhibition.

Triazolopyridinone Derivatives as Multi-Receptor Atypical Antipsychotics

A series of triazolopyridinone derivatives, originating from the structure of the antidepressant trazodone, have been investigated as potential multi-receptor atypical antipsychotics. These compounds exhibit high potency at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Structure-Activity Relationship (SAR)

The SAR studies in this series focus on the nature of the substituent on the phenylpiperazine moiety and the length of the alkyl linker connecting it to the triazolopyridinone core. These modifications significantly influence the affinity and functional activity (agonist, partial agonist, or antagonist) at the target receptors.

Quantitative SAR Data

| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Functional Activity at D2 |